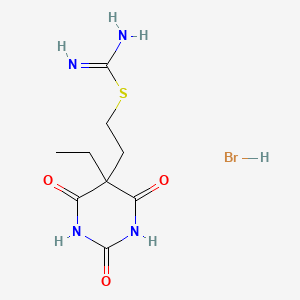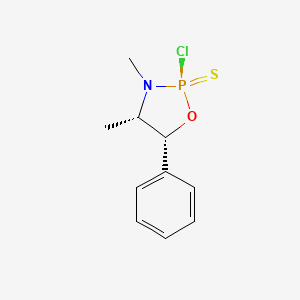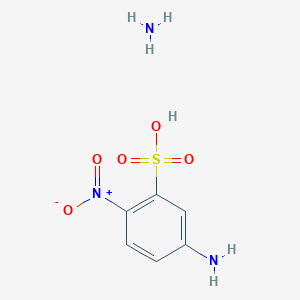![molecular formula C14H17NO2 B13757377 2-[2-(1-Naphthylamino)ethoxy]ethanol CAS No. 53815-85-3](/img/structure/B13757377.png)
2-[2-(1-Naphthylamino)ethoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1-Naphthylamino)ethoxy]ethanol is an organic compound with the molecular formula C14H17NO2 It is known for its unique structure, which includes a naphthyl group attached to an aminoethoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Naphthylamino)ethoxy]ethanol typically involves the reaction of 1-naphthylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: 1-naphthylamine and ethylene oxide.
Reaction Conditions: The reaction is usually conducted in the presence of a solvent such as ethanol or methanol, at a temperature range of 50-100°C.
Procedure: The reactants are mixed and heated, allowing the ethylene oxide to react with the amino group of 1-naphthylamine, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Using large reactors to mix and heat the reactants.
Purification: The product is purified using techniques such as distillation or crystallization to obtain a high-purity compound.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-Naphthylamino)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthyl group to a dihydronaphthyl group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthyl derivatives.
Substitution: Various substituted naphthylaminoethoxyethanol derivatives.
Scientific Research Applications
2-[2-(1-Naphthylamino)ethoxy]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(1-Naphthylamino)ethoxy]ethanol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Similar structure but with a dimethylamino group instead of a naphthylamino group.
2-[2-(Diethylamino)ethoxy]ethanol: Contains a diethylamino group instead of a naphthylamino group.
Uniqueness
2-[2-(1-Naphthylamino)ethoxy]ethanol is unique due to its naphthyl group, which imparts distinct chemical properties and potential applications. The presence of the naphthyl group enhances its ability to interact with biological molecules, making it a valuable compound in research and industry.
Properties
CAS No. |
53815-85-3 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[2-(naphthalen-1-ylamino)ethoxy]ethanol |
InChI |
InChI=1S/C14H17NO2/c16-9-11-17-10-8-15-14-7-3-5-12-4-1-2-6-13(12)14/h1-7,15-16H,8-11H2 |
InChI Key |
LKDJOSCYSCYSJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


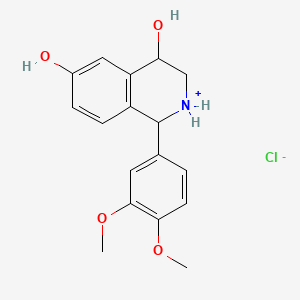
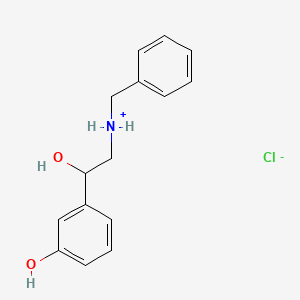
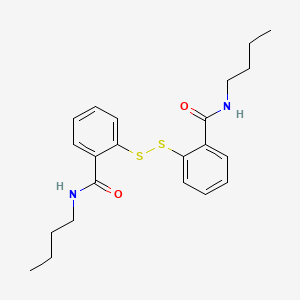
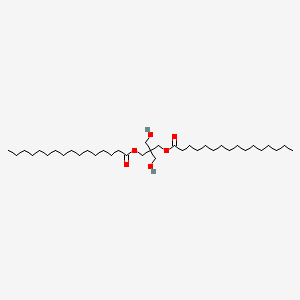
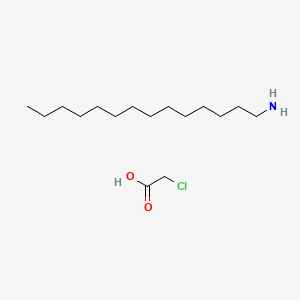
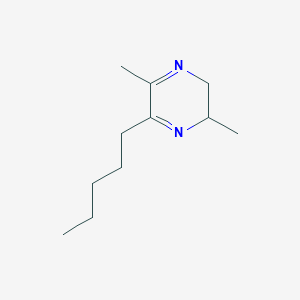
![2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylic acid](/img/structure/B13757325.png)
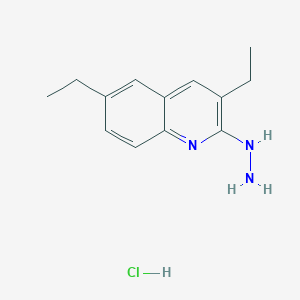
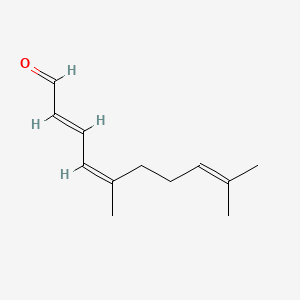

![1,2,3,3A,8,8A-Hexahydro-3A-methyl-8-(phenylmethyl)-pyrrolo[2,3-B]indole](/img/structure/B13757359.png)
